Gyromitrin

Übersicht

Beschreibung

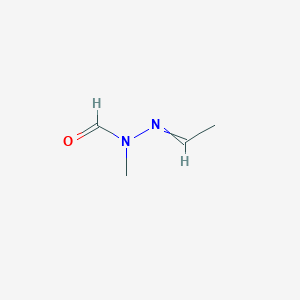

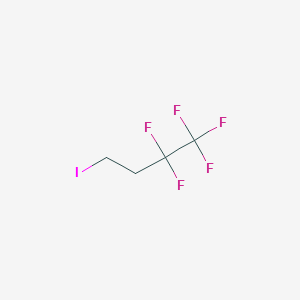

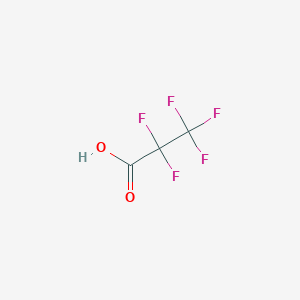

Gyromitrin is a toxin and carcinogen present in several members of the fungal genus Gyromitra, like G. esculenta . Its formula is C4H8N2O . It is unstable and is easily hydrolyzed to the toxic compound monomethylhydrazine CH3NHNH2 . Monomethylhydrazine acts on the central nervous system and interferes with the normal use and function of vitamin B6 .

Synthesis Analysis

List and Luft were the first to identify gyromitrin correctly (acetaldehyde MFH) in 1967 with subsequent structural confirmation via direct synthesis .Molecular Structure Analysis

Gyromitrin has the chemical formula C4H8N2O . Its chemical name is N’-ethylidene-N-methylformohydrazide .Chemical Reactions Analysis

Under physiological conditions, gyromitrin is metabolized rapidly to acetaldehyde and MFH . This reaction has been reproduced experimentally under conditions mimicking the gastric environment . Subsequently, MFH is slowly hydrolyzed to MMH and formic acid .Physical And Chemical Properties Analysis

Gyromitrin has the chemical formula C4H8N2O, and its chemical name is N’-ethylidene-N-methylformohydrazide . The boiling point of gyromitrin is 143 °C (289 °F) .Wissenschaftliche Forschungsanwendungen

Formation and Implications of Gyromitrin Metabolites

Gyromitrin, found in the wild mushroom Gyromitra esculenta, can convert to methylhydrazine, a known tumor inducer, under acidic conditions, suggesting potential carcinogenic hazards upon consumption of G. esculenta (Nagel et al., 1977).

Distribution and Evolution of Gyromitrin in Mushrooms

Research has clarified that gyromitrin production in the Discinaceae family is discontinuous and more limited than previously thought. This finding impacts the understanding of gyromitrin’s distribution and evolutionary history in mushrooms (Dirks et al., 2022).

Gyromitrin as a Tumor Inducer

Studies have shown that gyromitrin can induce tumors in animals, particularly lung and preputial gland tumors in mice. These findings highlight the potential environmental significance of gyromitrin (Tóth & Patil, 1981).

Gyromitrin's Metabolism and Toxicological Effects

Research has investigated gyromitrin's conversion into methyl-hydrazine and its role in causing enzyme activation and subsequent synthesis of methylhydrazine, shedding light on its toxicological mechanisms (Coulet & Guillot, 1982).

Impact on Liver Function

Gyromitrin has been shown to cause a decrease in cytochrome P-450 in rat liver microsomes, which corresponds to inhibited cytochrome P-450 mediated metabolism. This indicates gyromitrin’s potential liver toxicity (Braun et al., 1979).

Mutagenic Properties of Gyromitrin Metabolites

Studies have examined the mutagenic properties of gyromitrin and its metabolites, suggesting bacteriocidic metabolites may form from gyromitrin, contributing to our understanding of its mutagenic effects (von Wright et al., 1978).

Renal Functional Response to Gyromitrin

Gyromitrin has been observed to impact renal function, causing increased diuresis and changes in electrolyte excretion in rats, suggesting a potential mechanism involving the central nervous system (Braun et al., 1979).

Rapid Identification of Gyromitrin-Containing Mushrooms

A study developed a rapid and visual method based on loop-mediated isothermal amplification (LAMP) for identifying Gyromitra infula, a mushroom containing gyromitrin, aiding in clinical and forensic analysis during mushroom poisoning incidents (Xie et al., 2022).

Safety And Hazards

Gyromitrin is a toxin and carcinogen present in several members of the fungal genus Gyromitra, like G. esculenta . Exposure to monomethylhydrazine has been shown to be carcinogenic in small mammals . Poisoning results in nausea, stomach cramps, and diarrhea, while severe poisoning can result in convulsions, jaundice, or even coma or death .

Eigenschaften

IUPAC Name |

N-[(E)-ethylideneamino]-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-3-5-6(2)4-7/h3-4H,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAGWKUTFZRWSB-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NN(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=N/N(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872971 | |

| Record name | N'-[(1E)-Ethylidene]-N-methylformohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | Gyromitrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

143 °C | |

| Record name | GYROMITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACETONE, BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, DIETHYL ETHER, ETHANOL, ETHYL ACETATE, METHANOL, DICHLOROMETHANE AND WATER | |

| Record name | GYROMITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.05 @ 20 °C | |

| Record name | GYROMITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Gyromitra are considered to be edible mushrooms although their potential toxicity has been long known. They have caused numerous accidents, sometimes lethal. Historical accounts of poisoning reported and the /characteristics are described/. Knowing that gyromitrin (N-methyl-N-formyl-acetyl-hydrazone) can be converted into methylhydrazine, the /data/ suggest a relation between individual sensitivity to the mushrooms and variation of every body's ability to carry out such a conversion. Several metabolites of gyromitrin can produce enzyme activation with subsequent synthesis of methylhydrazine. The cumulative activating role of consecutive ingestion is emphasized., Gyromitra esculenta and a few other mushrooms have caused severe poisonings and even deaths in humans. Clinical data are characterized primarily by vomiting and diarrhea, followed jaundice, convulsions and coma. Gastrointestinal disorders distinguish this poisoning. Frequent Consumption can cause hepatitis and neurological diseases. The species of concern are mainly G. esculenta and G. gigas. ... Recent advances in chromatography, biochemistry and toxicology have established that other Ascomycetes species also may prove toxic. Gyromitrin (acetaldehyde methylformylhydrazone, G) and its homologs are toxic compounds that convert in vivo into N-methyl-N-formylhydrazine (MFH), and then into N-methylhydrazine (MH). The toxicity of these chemicals, which are chiefly hepatotoxic and even carcinogenic, has been established through in vivo and in vitro experiments using animals, cell cultures and biochemical systems. ... | |

| Record name | GYROMITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Gyromitrin | |

Color/Form |

COLORLESS LIQ | |

CAS RN |

16568-02-8, 61748-21-8 | |

| Record name | Gyromitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016568028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GYROMITRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-[(1E)-Ethylidene]-N-methylformohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GYROMITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9J72G0T46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GYROMITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

19.5 °C (VACUUM) | |

| Record name | GYROMITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)

![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)